ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and a 4-ethyl-1,2,3-thiadiazole-5-amido moiety at position 2. This compound belongs to a class of thiophene derivatives known for diverse therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities .
Structurally, the integration of the 1,2,3-thiadiazole ring distinguishes it from simpler thiophene derivatives. The thiadiazole group, containing sulfur and nitrogen atoms, may improve binding affinity to biological targets due to its electron-deficient nature and ability to participate in hydrogen bonding .
Properties
IUPAC Name |
ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-13-15(26-21-20-13)16(22)19-17-14(18(23)24-4-2)12(10-25-17)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDVEGWDCHNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Three-Component Reaction Methodology
The Gewald reaction enables efficient synthesis of 2-aminothiophene-3-carboxylates by condensing aldehydes/ketones, ethyl cyanoacetate, and elemental sulfur. For 4-phenyl substitution, acetophenone serves as the ketone component.
- Reactants : Acetophenone (40 mmol), ethyl cyanoacetate (40 mmol), sulfur (25 mmol), diethylamine (38 mmol).
- Conditions : Tetrahydrofuran solvent, 18 h at room temperature.
- Workup : Extraction with dichloromethane, washing with brine, and silica gel chromatography.
- Yield : 86–92% as yellow solids.
Key Data :
- ¹H NMR (CDCl₃) : δ 7.47–7.39 (m, 2H, aromatic), 7.19–7.13 (m, 2H, aromatic), 6.14 (s, 2H, NH₂), 4.06 (q, 2H, OCH₂), 0.98 (t, 3H, CH₃).
- HRMS : m/z 325.9842 [M + H]⁺ for brominated analogs.
Synthesis of 4-Ethyl-1,2,3-Thiadiazole-5-Carboxylic Acid
Cyclization of Thioamide Precursors
1,2,3-Thiadiazoles form via cyclocondensation of thioamides with nitrous acid or diazotization agents. For 4-ethyl substitution:
- Starting Material : Ethyl thioamide (10 mmol) in acetic acid.
- Reagent : Sodium nitrite (12 mmol) at 0–5°C.
- Reaction Time : 2 h with vigorous stirring.
- Isolation : Neutralization with NaHCO₃, extraction with ethyl acetate.
- Yield : 65–78% after recrystallization.
Structural Confirmation :
- X-ray Diffraction : Confirms planar thiadiazole rings with bond lengths of 1.64–1.68 Å (C–S).
- NOESY Experiments : Resolve E/Z isomerism in vinyl-thiadiazole derivatives.
Amide Coupling to Assemble the Final Compound
Activation and Coupling Strategies
The 2-amino group of the thiophene core reacts with 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid via carbodiimide-mediated coupling:
- Activation : Thiadiazole carboxylic acid (1.2 eq) treated with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF (0.1 M).
- Coupling : Add thiophene amine (1 eq), stir at RT for 12 h.
- Purification : Precipitation with ice-water, filtration, and recrystallization from ethanol.
- Yield : 55–76% as off-white solids.
Analytical Validation :
- ¹H NMR (DMSO-d₆) : δ 11.58 (br s, 1H, NH), 7.70–7.75 (m, 3H, aromatic), 5.41 (s, 2H, CH₂).
- HRMS (APCI) : m/z 339.0958 [M – H]⁻.
Challenges and Optimization Insights
Low Yields in Cyclization Steps
Cyclization to thiadiazoles often suffers from competing dimerization (e.g., cyclobutane formation). Mitigation strategies include:
Solvent Effects on Amidation
Polar aprotic solvents (DMF, THF) enhance coupling yields versus dichloromethane (30% vs. 76%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Research Tools and Validation
The structural elucidation of such compounds relies on advanced crystallographic tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
